molecular formula C20H13ClF3N5O2S B11239736 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11239736
M. Wt: 479.9 g/mol
InChI Key: YTZFLKYHUUEMTB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step synthesis.
    • Industrial production methods may vary depending on the manufacturer, but they would likely optimize yield, purity, and scalability.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction. For example:

        Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

        Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

        Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

    • Major products formed would depend on the specific reaction pathway.
  • Scientific Research Applications

    • This compound’s applications span multiple fields:

        Chemistry: As a building block for drug discovery and synthesis.

        Biology: Investigating its effects on cellular processes.

        Medicine: Potential therapeutic applications.

        Industry: As a starting material for other compounds.

  • Mechanism of Action

    • Unfortunately, detailed information about the specific molecular targets and pathways involved in this compound’s effects is not readily available.
    • Further research would be needed to elucidate its mechanism.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare it to other indole derivatives.
    • Its uniqueness lies in its specific substitution pattern, which combines a chlorophenyl group, a trifluoromethyl group, and a pyrazolo-pyrimidine scaffold.

    Properties

    Molecular Formula

    C20H13ClF3N5O2S

    Molecular Weight

    479.9 g/mol

    IUPAC Name

    2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

    InChI

    InChI=1S/C20H13ClF3N5O2S/c21-12-4-6-14(7-5-12)29-17-15(9-25-29)18(31)28-19(27-17)32-10-16(30)26-13-3-1-2-11(8-13)20(22,23)24/h1-9H,10H2,(H,26,30)(H,27,28,31)

    InChI Key

    YTZFLKYHUUEMTB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C(F)(F)F

    Origin of Product

    United States

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